molecular formula C6H9BBrClF3K B8004315 Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate

Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate

Cat. No.: B8004315
M. Wt: 303.40 g/mol
InChI Key: XFLOIWCWGOYDCP-YSMBQZINSA-N
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Description

Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a trifluoroborate group, which is known for its stability and versatility in various chemical reactions. The compound’s structure includes a bromine and chlorine atom attached to a hexenyl chain, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate typically involves the reaction of a suitable hexenyl precursor with potassium trifluoroborate. The reaction conditions often require the use of a palladium catalyst to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Material: A hexenyl precursor with appropriate functional groups.

    Catalyst: Palladium-based catalyst.

    Reagents: Potassium trifluoroborate, bromine, and chlorine sources.

    Solvent: Typically an organic solvent such as tetrahydrofuran (THF).

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reaction conditions.

    Coupling Reactions: The trifluoroborate group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized hexenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions. The bromine and chlorine atoms also provide sites for further functionalization, making the compound highly versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Potassium (Z)-2-bromohex-1-enyltrifluoroborate: Lacks the chlorine atom, making it less versatile in certain reactions.

    Potassium (Z)-2-chlorohex-1-enyltrifluoroborate: Lacks the bromine atom, which can affect its reactivity in substitution reactions.

    Potassium (Z)-2-bromo-6-chlorohex-1-enylboronate: Similar structure but with a boronate group instead of trifluoroborate, affecting its stability and reactivity.

Uniqueness

Potassium (Z)-2-bromo-6-chlorohex-1-enyltrifluoroborate is unique due to the presence of both bromine and chlorine atoms, along with the trifluoroborate group. This combination provides a high degree of reactivity and versatility, making it suitable for a wide range of chemical transformations and applications.

Properties

IUPAC Name

potassium;[(Z)-2-bromo-6-chlorohex-1-enyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BBrClF3.K/c8-6(3-1-2-4-9)5-7(10,11)12;/h5H,1-4H2;/q-1;+1/b6-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLOIWCWGOYDCP-YSMBQZINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(CCCCCl)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C(/CCCCCl)\Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BBrClF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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